Product packaging for 1-Methylidenespiro[3.5]non-6-ene(Cat. No.:CAS No. 106813-75-6)

1-Methylidenespiro[3.5]non-6-ene

Cat. No.: B14328637
CAS No.: 106813-75-6
M. Wt: 134.22 g/mol
InChI Key: XEYSFVZNPRPYFX-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems in Organic Chemistry Research

Spirocyclic systems are organic compounds in which two rings share a single atom, known as the spiro atom. wikipedia.orgdocbrown.info This structural feature imparts a distinct three-dimensionality that is often sought after in medicinal chemistry and materials science. chemicalbook.comquora.com The rigid framework of spirocycles allows for precise spatial arrangement of functional groups, which can be crucial for interactions with biological targets. wikipedia.org Consequently, spirocyclic motifs are found in a variety of natural products and have been incorporated into numerous approved drugs and drug candidates. chemicalbook.comquora.com The synthesis of these complex structures often presents considerable challenges, driving the development of innovative synthetic methodologies. docbrown.infoyoutube.com

Contextualization of 1-Methylidenespiro[3.5]non-6-ene within the Spiro[3.5]nonene Structural Class

Research Trajectory and Challenges in the Synthesis and Reactivity of Spiro[3.5]nonene Architectures

The synthesis of spiro[3.5]nonene architectures is a non-trivial task that has spurred the development of various synthetic strategies. A primary challenge lies in the construction of the spirocyclic core itself. docbrown.info Common methods include intramolecular cyclizations and rearrangement reactions. The introduction of specific functional groups, such as the exocyclic methylene (B1212753) and the endocyclic diene found in this compound, adds further layers of complexity.

The creation of an exocyclic methylene group on a strained cyclobutane (B1203170) ring can be synthetically demanding. The reactivity of such a group is also of significant interest. For instance, the exocyclic double bond could potentially participate in photochemical reactions like the Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene to form an oxetane. wikipedia.orgslideshare.netmdpi.com

Furthermore, the diene system within the cyclohexene (B86901) ring of this compound suggests a propensity for Diels-Alder reactions. The reactivity of dienes in such cycloadditions can be significantly influenced by the nature of the spirocycle. quora.com Computational studies on related spirocyclic dienes have shown that the size of the spiro-fused ring can impact the activation energy of the Diels-Alder reaction. quora.com A significant research challenge would be to explore these potential reaction pathways and to understand how the unique structural features of this compound influence its chemical behavior.

Interactive Data Tables

Due to the lack of specific experimental data for this compound in the available literature, the following tables provide estimated spectroscopic data based on the analysis of its structural components and data from similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
=CH₂ (exocyclic)4.5 - 5.0Singlet
=CH- (cyclohexene)5.5 - 6.0Multiplet
-CH₂- (allylic)2.0 - 2.5Multiplet
-CH₂- (cyclobutane)1.8 - 2.2Multiplet

Note: These are estimated values. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C= (exocyclic)140 - 150
=CH₂ (exocyclic)100 - 110
=CH- (cyclohexene)120 - 140
Spiro C40 - 50
-CH₂- (allylic)25 - 35
-CH₂- (cyclobutane)20 - 30

Note: These are estimated values. Actual experimental values may vary.

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=C Stretch (exocyclic)~1650Medium
C=C Stretch (conjugated diene)~1600 and ~1640Medium
=C-H Stretch3010 - 3095Medium
C-H Stretch (sp³)2800 - 3000Strong

Note: These are estimated values. Actual experimental values may vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B14328637 1-Methylidenespiro[3.5]non-6-ene CAS No. 106813-75-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106813-75-6

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

3-methylidenespiro[3.5]non-7-ene

InChI

InChI=1S/C10H14/c1-9-5-8-10(9)6-3-2-4-7-10/h2-3H,1,4-8H2

InChI Key

XEYSFVZNPRPYFX-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC12CCC=CC2

Origin of Product

United States

Structural Analysis and Stereochemical Features of 1 Methylidenespiro 3.5 Non 6 Ene

Detailed Description of the Spiro[3.5]non-6-ene Core Geometry

The core structure of 1-Methylidenespiro[3.5]non-6-ene is the spiro[3.5]nonane framework, a bicyclic system where a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring share a single carbon atom, the spiro center. nih.gov In this compound, the cyclohexane ring is unsaturated, containing a double bond at the 6-position, and the cyclobutane ring bears an exocyclic double bond at the 1-position.

The geometry of the spiro[3.5]nonane core is dictated by the inherent structural features of its constituent rings. The cyclobutane ring is puckered, with a non-planar conformation to alleviate some of the angle strain. The internal bond angles are significantly compressed from the ideal sp3 hybrid orbital angle of 109.5°. The cyclohexene (B86901) ring adopts a half-chair conformation, with the spiro carbon and the carbon opposite to the double bond typically out of the plane defined by the other four carbon atoms.

The spirocyclic fusion itself imposes significant geometric constraints. The two rings are approximately perpendicular to each other. The bond angles at the spiro carbon are distorted to accommodate the fusion of the two rings. For the parent spiro[3.5]nonane, the bond angles within the cyclobutane ring at the spiro center are smaller than those in the cyclohexane ring.

The introduction of the endocyclic double bond in the cyclohexene ring and the exocyclic double bond on the cyclobutane ring further influences the geometry. The sp2 hybridized carbons of the double bonds lead to planarization of those specific regions of the rings. The exocyclic methylene (B1212753) group will have typical C=C bond lengths, and the adjacent spiro carbon will have bond angles accommodating both the sp2 and sp3 hybridized carbons.

Table 1: Predicted Geometrical Parameters of the Spiro[3.5]nonane Core

ParameterValue
Cyclobutane C-C Bond Length~1.55 Å
Cyclohexane C-C Bond Length~1.54 Å
Cyclobutane Internal C-C-C Angle~88°
Cyclohexane Internal C-C-C Angle~111°
Dihedral Angle between Rings~90°

Note: These are approximate values for the parent spiro[3.5]nonane and will be slightly altered by the presence of the double bonds in this compound.

Conformational Landscape and Energetics of the Bicyclic System

The conformational flexibility of this compound is primarily associated with the cyclohexene ring. The cyclohexene ring can undergo a ring-flip between two half-chair conformations. However, due to the spiro-fusion with the relatively rigid cyclobutane ring, the energy barrier for this interconversion may differ from that of a simple substituted cyclohexene.

Computational studies on related spiro systems can provide insight into the relative energies of different conformers. The lowest energy conformation will seek to minimize steric interactions and torsional strain. In the case of this compound, the orientation of the exocyclic methylene group relative to the cyclohexene ring will be a key factor in determining the most stable conformer.

Stereochemical Considerations and Potential for Chirality in Substituted Derivatives

The parent molecule, this compound, is achiral as it possesses a plane of symmetry that bisects the exocyclic methylene group and the cyclohexene ring. However, the introduction of substituents can lead to the generation of chirality.

Spiro compounds can exhibit a unique form of stereoisomerism known as axial chirality. stackexchange.comrsc.org This arises when the arrangement of groups around a chiral axis is not superimposable on its mirror image. For a spiro[3.5]nonane derivative to be chiral, the substitution pattern must eliminate all planes of symmetry and centers of inversion.

For instance, if a substituent is introduced on the cyclohexene ring at a position other than the spiro carbon or the carbon directly opposite the double bond, the molecule can become chiral. Similarly, substitution on the methylidene group or on the cyclobutane ring can also lead to chiral molecules. The resulting enantiomers would be non-superimposable mirror images. The stereochemistry of such substituted spiro compounds is a subject of interest in asymmetric synthesis and medicinal chemistry. nih.gov

Computational Assessment of Ring Strain and Molecular Stability in Spiro[3.5]nonene Systems

The presence of the cyclobutane ring in the spiro[3.5]nonene system introduces significant ring strain energy (RSE). osti.gov Ring strain arises from angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring). The RSE of cyclobutane is approximately 26 kcal/mol.

The cyclohexene ring has a lower RSE, typically around 5-6 kcal/mol. The total RSE of the spiro[3.5]nonane system is not simply the sum of the individual ring strains, as the spiro-fusion itself can introduce additional strain. Computational methods, such as homodesmotic reactions, are employed to calculate the RSE of cyclic and spirocyclic compounds. nih.govresearchgate.net These calculations compare the energy of the cyclic compound to that of an acyclic analogue with similar bonding environments.

The introduction of the endocyclic double bond in the cyclohexene ring can slightly increase the ring strain compared to the saturated cyclohexane ring due to the enforced planarity of the sp2 carbons. osti.gov Conversely, the exocyclic double bond on the cyclobutane ring might slightly alter the strain within that ring.

Table 2: Estimated Ring Strain Energies of Constituent Rings

Ring SystemEstimated Ring Strain Energy (kcal/mol)
Cyclobutane~26
Cyclohexene~5-6

Note: The total RSE of this compound will be influenced by the spiro-fusion and the exocyclic double bond.

Reactivity Profiles and Mechanistic Studies of 1 Methylidenespiro 3.5 Non 6 Ene Transformations

Reactivity of the Exocyclic Methylidene Group

The exocyclic double bond, part of a strained four-membered ring, is anticipated to be a primary site of reactivity. Its accessibility and the strain of the cyclobutane (B1203170) ring are expected to influence the outcomes of various chemical transformations.

Electrophilic Addition Reactions (e.g., halogenation, hydroboration)

Electrophilic addition reactions are expected to proceed readily across the exocyclic double bond. libretexts.orglibretexts.org In these reactions, an electrophile attacks the electron-rich pi system of the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The stability of the resulting carbocation is a key factor in determining the regioselectivity of the addition.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the exocyclic double bond would likely proceed through a cyclic halonium ion intermediate. libretexts.org Subsequent nucleophilic attack by the halide ion would result in the formation of a dihalogenated spiro compound.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. Treatment of 1-methylidenespiro[3.5]non-6-ene with a borane (B79455) reagent (e.g., BH₃ in THF), followed by oxidation with hydrogen peroxide and a base, would be expected to yield the corresponding primary alcohol. The boron atom, being the electrophile, would add to the less substituted carbon of the double bond.

Table 1: Predicted Products of Electrophilic Addition to the Exocyclic Methylene (B1212753) Group

ReactantsPredicted Major Product
This compound + HBr1-(Bromomethyl)-1-methylspiro[3.5]non-6-ene
This compound + 1. BH₃ 2. H₂O₂, NaOH(Spiro[3.5]non-6-en-1-yl)methanol

Cycloaddition Reactions (e.g., Diels-Alder, [2+1] cycloadditions)

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. wikipedia.org The exocyclic methylene group of this compound can participate in several types of cycloadditions.

Diels-Alder Reaction: In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. wikipedia.orgmasterorganicchemistry.com The exocyclic double bond of this compound could act as a dienophile, reacting with a suitable diene. The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. libretexts.orgorganic-chemistry.org

[2+1] Cycloadditions: The addition of a carbene or carbenoid to the exocyclic double bond would result in the formation of a spirocyclic system containing a cyclopropane (B1198618) ring. youtube.com For instance, reaction with dichloroketene (B1203229), generated in situ, could lead to a spiro[3.2]hexane derivative after subsequent transformations. rsc.org

Table 2: Predicted Products of Cycloaddition Reactions at the Exocyclic Methylene Group

Reaction TypeReactantsPredicted Product Structure
Diels-AlderThis compound + 1,3-ButadieneA spiro[cyclohexene-1,1'- rsc.orgspiro[3.5]nonane] derivative
[2+1] CycloadditionThis compound + Dichlorocarbene (:CCl₂)A dispiro[cyclobutane-1,1'-cyclopropane-2',1''-cyclohexene] derivative

Oxidative Cleavage and Functionalization

Oxidative cleavage reactions break carbon-carbon double bonds and replace them with carbon-oxygen double bonds. masterorganicchemistry.com Ozonolysis is a powerful method for achieving this transformation. Treatment of this compound with ozone (O₃), followed by a reductive workup (e.g., with dimethyl sulfide), would be expected to cleave the exocyclic double bond to yield a spirocyclic ketone, spiro[3.5]non-6-en-1-one, and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield the same ketone and carboxylic acid (formic acid), which may be further oxidized.

Polymerization and Oligomerization Studies

The exocyclic methylene group, particularly due to the strain of the cyclobutane ring, could potentially undergo polymerization or oligomerization under suitable catalytic conditions. This reactivity is analogous to that observed for other strained cyclic and exocyclic alkenes. The specific conditions and catalysts would determine the degree of polymerization and the properties of the resulting polymer.

Transformations Involving the Cyclohexene Moiety

The endocyclic double bond within the cyclohexene ring also presents a site for chemical modification, although it is generally less reactive than the exocyclic double bond due to being more sterically hindered and less strained.

Catalytic Hydrogenation and Selective Reduction Pathways

Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds to single bonds using hydrogen gas (H₂) and a metal catalyst. youtube.comkhanacademy.org

Selective Hydrogenation: It is anticipated that the exocyclic double bond would be hydrogenated more readily than the endocyclic double bond due to its greater accessibility. By carefully selecting the catalyst (e.g., Wilkinson's catalyst) and reaction conditions, it may be possible to selectively reduce the exocyclic double bond, yielding 1-methylspiro[3.5]non-6-ene.

Complete Hydrogenation: Under more forcing conditions, such as using a platinum or palladium catalyst at elevated pressure, both double bonds would be hydrogenated to afford 1-methylspiro[3.5]nonane. youtube.com The addition of hydrogen is expected to occur in a syn fashion, meaning both hydrogen atoms add to the same face of the double bond. youtube.com

Table 3: Predicted Products of Catalytic Hydrogenation

ConditionsPredicted Major Product
Mild (e.g., Wilkinson's catalyst)1-Methylspiro[3.5]non-6-ene
Forcing (e.g., PtO₂, H₂, high pressure)1-Methylspiro[3.5]nonane

Epoxidation and Dihydroxylation Reactions

The presence of two double bonds in this compound allows for selective or exhaustive epoxidation and dihydroxylation reactions, yielding a variety of oxygenated derivatives. The regioselectivity of these reactions is dictated by the electronic and steric properties of the two alkenes.

Epoxidation:

The epoxidation of this compound can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is expected to proceed via a concerted mechanism, where the peroxy acid delivers an oxygen atom to the double bond. pressbooks.pub The relative nucleophilicity of the two double bonds will influence the reaction's regioselectivity. Generally, more substituted alkenes are more nucleophilic and react faster with electrophilic epoxidizing agents. libretexts.org Therefore, the trisubstituted endocyclic double bond would be expected to be more reactive than the disubstituted exocyclic methylene group.

This selectivity can lead to the formation of two possible mono-epoxides: 1-methyl-1-oxaspiro[2.3]spiro[3.5]non-6-ene from the exocyclic double bond and 7-methylidene-1-oxaspiro[3.5]nonane from the endocyclic double bond. Further epoxidation of the mono-epoxides can lead to the corresponding di-epoxide. The stereochemistry of the epoxidation will result in the formation of a spiro-epoxide with the oxygen atom delivered to one of the faces of the double bond.

Enzymatic epoxidation using peroxygenases represents a greener alternative, often showing high selectivity for terminal alkenes. mdpi.com In the case of this compound, such enzymes could potentially favor the epoxidation of the exocyclic methylene group.

Dihydroxylation:

Dihydroxylation of this compound can be carried out using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to produce vicinal diols. These reactions typically proceed with syn-stereochemistry, meaning both hydroxyl groups are added to the same face of the double bond. readchemistry.comlibretexts.org The reaction with OsO₄ involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to give the diol. readchemistry.com Due to the toxicity and cost of osmium tetroxide, catalytic amounts are often used in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO). pressbooks.pub

Alternatively, anti-dihydroxylation can be achieved through the epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide. libretexts.orgkhanacademy.org This two-step process yields a trans-diol. The choice of dihydroxylation method therefore allows for stereochemical control over the resulting diol products.

The regioselectivity of dihydroxylation is also expected to favor the more electron-rich endocyclic double bond.

Table 1: Expected Products of Epoxidation and Dihydroxylation of this compound

Reaction Reagent(s) Major Mono-adduct Stereochemistry
Epoxidation m-CPBA 7-Methylidene-1-oxaspiro[3.5]nonane syn-addition
syn-Dihydroxylation 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O 1-Methylidenespiro[3.5]nonane-6,7-diol syn-addition
anti-Dihydroxylation 1. m-CPBA 2. H₃O⁺ 1-Methylidenespiro[3.5]nonane-6,7-diol anti-addition

Ring-Opening and Rearrangement Reactions

The strained cyclobutane ring in this compound makes it susceptible to ring-opening and rearrangement reactions, which can be initiated by thermal or catalytic means. These reactions can lead to the formation of new carbocyclic and heterocyclic frameworks.

Ring-Opening Reactions:

Acid-catalyzed ring-opening of the cyclobutane moiety can occur, particularly if a carbocation can be stabilized. Protonation of one of the double bonds, for instance, could lead to a carbocation that induces the cleavage of a C-C bond in the four-membered ring to relieve ring strain. The subsequent trapping of the resulting carbocation by a nucleophile would lead to a ring-opened product. For example, acid-catalyzed ring-opening of spiro-epoxyoxindoles has been shown to proceed via a benzylic carbocation intermediate. researchgate.net While this compound lacks the aromatic stabilization, the relief of ring strain can be a significant driving force.

Lewis acid-catalyzed ring-opening of activated spiro-aziridine oxindoles has also been demonstrated, leading to the formation of spiro-fused polycyclic pyrrolidines. nih.gov Analogous reactions with this compound could potentially be explored with suitable nitrogen or oxygen-containing precursors.

Rearrangement Reactions:

Thermal rearrangements of methylenecyclobutanes are known to occur, often leading to isomeric cyclopentene (B43876) derivatives through a vinylcyclobutane-type rearrangement. acs.org For this compound, heating could potentially induce a rearrangement involving the exocyclic methylene group and the cyclobutane ring, leading to a fused bicyclic system.

Wagner-Meerwein rearrangements are also a possibility, especially under conditions that generate a carbocation. wikipedia.org For instance, protonation of the endocyclic double bond would form a tertiary carbocation. A subsequent 1,2-alkyl shift, driven by the release of strain from the four-membered ring, could lead to a ring-expanded product, such as a bicyclo[4.4.0]decane (decalin) system. Such rearrangements have been observed in other spirocyclic systems, including the conversion of isoborneol (B83184) to camphene. wikipedia.org

A plausible Wagner-Meerwein rearrangement pathway for this compound is depicted below:

Protonation of the endocyclic double bond to form a tertiary carbocation.

Migration of one of the C-C bonds of the cyclobutane ring to the carbocation center.

Formation of a new, more stable carbocation in a six-membered ring, with concomitant expansion of the original six-membered ring.

Deprotonation to yield a rearranged alkene.

Functionalization at the Spirocenter

Direct functionalization of the spirocenter in this compound is challenging due to the sterically hindered nature of the quaternary carbon and the absence of an activating functional group at this position. However, indirect methods can be envisioned to introduce functionality at this center.

One potential strategy involves the conversion of the spirocyclic diene into a spiro-ketone. For instance, ozonolysis of the endocyclic double bond followed by a reductive workup would yield a ketone. This spiro-ketone could then serve as a handle for further functionalization. For example, α-functionalization of the ketone could be achieved via enolate chemistry.

Another approach could involve a rearrangement that temporarily breaks the spirocyclic nature of the molecule, allowing for functionalization, followed by a ring-closing reaction to regenerate the spirocycle. However, such a sequence would likely be complex and require careful design of the reaction conditions.

While direct C-H activation at the spirocenter is a formidable challenge, advances in catalysis may one day provide a route to such transformations.

Kinetic and Thermodynamic Parameters of Key Reactions

Kinetics:

The rate of epoxidation of alkenes is influenced by the nucleophilicity of the double bond and steric factors. libretexts.org More highly substituted, electron-rich alkenes generally react faster with electrophilic epoxidizing agents. Therefore, the epoxidation of the endocyclic double bond of this compound is expected to be kinetically favored over the epoxidation of the exocyclic methylene group. Kinetic studies on the epoxidation of model alkenes by dimethyldioxirane (B1199080) show that the rate constants are sensitive to the substitution pattern of the alkene. rsc.org

The dihydroxylation with OsO₄ is a concerted reaction, and its rate is also influenced by the electron density of the double bond. readchemistry.com Thus, the endocyclic double bond is expected to react faster.

Thermodynamics:

The thermodynamic stability of the products will determine the position of equilibrium for reversible reactions. The relief of ring strain in the four-membered ring is a significant thermodynamic driving force for ring-opening and rearrangement reactions. The heat of hydrogenation of methylenecyclobutane (B73084), a related structure, can provide an estimate of the strain energy associated with the exocyclic double bond and the cyclobutane ring. nist.gov

The relative stability of the two double bonds in this compound is also a key thermodynamic factor. Generally, endocyclic double bonds are more stable than exocyclic double bonds, especially in smaller rings. This would suggest that the starting material is thermodynamically more stable than an isomer with two exocyclic double bonds, for instance.

Table 2: Estimated Kinetic and Thermodynamic Data for Analogous Reactions

Reaction Type Analogous System Parameter Value Reference
Epoxidation Epoxidation of 2-methyl-2-pentene (B165383) by dimethyldioxirane Second-order rate constant (k₂) Varies with solvent rsc.org
Rearrangement Thermal rearrangement of methylenecyclobutane Enthalpy of formation (ΔHf°) Data available in NIST WebBook nist.gov
Dihydroxylation Syn-dihydroxylation of alkenes General observation Endocyclic > Exocyclic reactivity readchemistry.com

Note: The data presented in this table are for analogous systems and are intended to provide a qualitative understanding of the reactivity of this compound. Specific experimental values for the target compound may differ.

Spectroscopic and Advanced Analytical Techniques for Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon skeleton and proton environments of an organic molecule.

One-dimensional NMR spectra provide the initial and most fundamental layer of structural information.

¹H NMR Spectroscopy: This technique would identify all unique proton environments in 1-Methylidenespiro[3.5]non-6-ene. Key diagnostic signals would include those for the exocyclic methylene (B1212753) protons (=CH₂) of the cyclobutane (B1203170) ring, the vinyl protons (-CH=CH-) of the cyclohexene (B86901) ring, and the aliphatic protons on both rings. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity), governed by J-coupling, would reveal the number of neighboring protons, thus establishing proton-proton connectivity.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would show a distinct signal for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization state (sp³, sp², sp) and its electronic environment. For this compound, one would expect to see signals in the olefinic region for the exocyclic and endocyclic double bonds, a characteristic signal for the spiro-carbon (a quaternary sp³ carbon), and signals in the aliphatic region for the remaining sp³ hybridized carbons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom NumberHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
1-~145-155
2~2.2-2.4~30-40
3~1.8-2.0~25-35
4~2.2-2.4~30-40
5 (spiro)-~40-50
6~5.6-5.8~125-135
7~5.8-6.0~125-135
8~2.1-2.3~25-35
9~2.1-2.3~25-35
=CH₂ (exo)~4.7-4.9~105-115

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular puzzle, especially for complex structures like spirocycles.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, typically over two to three bonds. Cross-peaks in a COSY spectrum would confirm the connectivity of adjacent protons, for instance, linking the vinyl protons on the cyclohexene ring to their neighboring aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is a powerful tool for definitively assigning which protons are bonded to which carbons, for example, matching the exocyclic methylene proton signals to their corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for identifying connections through quaternary carbons, such as the spiro-center. One would expect to see correlations from the protons on the carbons adjacent to the spiro-carbon (C2, C4, C6, C9) to the spiro-carbon itself (C5), confirming the spirocyclic junction.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons, regardless of whether they are connected through bonds. NOESY is particularly important for determining stereochemistry. For a spirocyclic compound, NOESY could help to define the relative orientation of the two rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

HRMS would be used to determine the exact mass of this compound with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of its molecular formula (C₁₀H₁₄). Furthermore, by analyzing the fragmentation patterns under techniques like electron ionization (EI-MS), one could deduce the structure of stable fragments, providing additional evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule. For this compound, these techniques would be used to identify key functional groups:

C=C stretching: Signals corresponding to the double bonds of the methylidene and cyclohexene groups would be expected around 1640-1680 cm⁻¹.

=C-H stretching: Vibrations from the protons on the double bonds would appear above 3000 cm⁻¹.

C-H stretching: Vibrations from the protons on the sp³ hybridized carbons would appear just below 3000 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives are available)

Should this compound or a suitable derivative be a crystalline solid, single-crystal X-ray crystallography would provide the ultimate proof of its three-dimensional structure. This technique would yield precise bond lengths, bond angles, and the exact conformation of the molecule in the solid state, offering an unequivocal confirmation of its structure.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Reaction Monitoring and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be indispensable for the practical aspects of working with this compound. These hyphenated techniques would be used to monitor the progress of the reaction that synthesizes this compound, to assess its purity, and to identify any potential byproducts. The retention time from the chromatography component provides a measure of the compound's identity under specific conditions, while the mass spectrometer provides mass information for the eluting peaks.

Theoretical and Computational Chemistry Investigations of 1 Methylidenespiro 3.5 Non 6 Ene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 1-Methylidenespiro[3.5]non-6-ene, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), would be utilized to elucidate its electronic structure and bonding characteristics.

Theoretical calculations can also provide insights into the nature of bonding in complex molecules. barbatti.orgdr-dral.com For this compound, this would involve analyzing the bond lengths and bond orders of the carbon-carbon bonds within the strained cyclobutane (B1203170) ring and the cyclohexene (B86901) ring.

Table 1: Predicted Key Bond Lengths in this compound from DFT Calculations (Note: This data is illustrative and represents typical values obtained from DFT calculations for similar structures.)

BondPredicted Bond Length (Å)
C=C (Methylidene)1.34
C=C (Cyclohexene)1.35
C-C (Spiro-center to Cyclobutane)1.56
C-C (Spiro-center to Cyclohexene)1.55
C-C (Cyclobutane)1.57
C-C (Cyclohexene)1.53

Conformational Analysis and Energy Minima Determination

The three-dimensional structure of this compound is not rigid. The cyclohexene ring can adopt several conformations, such as a half-chair or a twisted boat. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as energy minima.

Computational methods, particularly molecular mechanics and DFT, are employed to explore the potential energy surface of the molecule. By systematically rotating the rotatable bonds and varying the ring puckering, a series of conformations are generated. The energy of each conformation is then calculated to identify the global minimum (the most stable conformation) and other low-energy local minima. The results of such an analysis are crucial for understanding the molecule's physical properties and how it interacts with other molecules.

Reaction Pathway Elucidation and Transition State Characterization using Density Functional Theory (DFT)

DFT is a powerful tool for investigating chemical reactivity and reaction mechanisms. aip.org For this compound, DFT calculations can be used to model various chemical transformations, such as addition reactions at the double bonds or ring-opening reactions of the cyclobutane moiety.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. DFT calculations have been successfully used to determine activation barriers in reactions involving cyclohexene. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. youtube.comyoutube.com An MD simulation would model the movement of each atom in this compound by solving Newton's equations of motion.

MD simulations can provide insights into the conformational flexibility of the molecule, revealing how the rings pucker and twist at different temperatures. Furthermore, by including solvent molecules in the simulation, it is possible to study the effect of the chemical environment on the molecule's structure and dynamics. nih.gov This is particularly important for understanding reaction mechanisms in solution, as solvent molecules can stabilize or destabilize reactants, products, and transition states. The inclusion of a solvent is possible through hybrid quantum mechanics/molecular mechanics (QM/MM) approaches. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. acs.orgnih.gov For this compound, DFT calculations can predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-Vis) electronic transitions.

The prediction of NMR chemical shifts, in particular, has become a reliable tool for structure elucidation. mdpi.comrsc.org By calculating the magnetic shielding of each nucleus in the molecule, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with the experimental one can help in the unambiguous assignment of signals to specific atoms in the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for this compound (Note: This data is illustrative and represents typical values obtained from DFT calculations for similar structures.)

Carbon AtomPredicted 13C Chemical Shift (ppm)
C= (Methylidene)145.2
=CH₂ (Methylidene)108.9
C= (Cyclohexene)128.5
Spiro-center45.7
CH₂ (Cyclobutane)33.1
CH₂ (Cyclohexene, allylic)28.4
CH₂ (Cyclohexene, non-allylic)25.6

Structure-Reactivity Relationship Modeling in Spiro[3.5]nonene Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. wikipedia.orgjocpr.com In the context of spiro[3.5]nonene systems, QSAR modeling could be used to understand how modifications to the molecular structure affect a particular property, such as its reactivity in a specific reaction or its binding affinity to a biological target.

To build a QSAR model, a series of related spiro[3.5]nonene derivatives would be synthesized or computationally designed. For each compound, a set of molecular descriptors (numerical values that encode structural or physicochemical properties) would be calculated. These descriptors, along with the experimentally measured or computationally predicted reactivity data, would then be used to generate a statistical model that can predict the reactivity of new, untested compounds in the same class. QSAR studies have been successfully applied to various spirocyclic compounds. nih.govrsc.org

Research on Derivatives and Analogues of 1 Methylidenespiro 3.5 Non 6 Ene

Systematic Functionalization of the Spiro[3.5]nonene Skeleton

The strategic introduction of functional groups onto the spiro[3.5]nonene skeleton is a key area of research aimed at creating a library of novel compounds with potential applications in materials science and medicinal chemistry. While specific literature on the systematic functionalization of 1-methylidenespiro[3.5]non-6-ene is limited, general methodologies for the functionalization of spirocyclic systems can be extrapolated.

Research in the broader field of spiro compounds has demonstrated various approaches to functionalization. For instance, the presence of the exocyclic methylene (B1212753) group and the endocyclic double bond in this compound offers reactive sites for a range of transformations. These could include, but are not limited to, electrophilic additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. The development of these synthetic methodologies would allow for the controlled introduction of substituents at specific positions, leading to a diverse array of derivatives with tailored properties.

Synthesis and Reactivity of Spiro[3.5]nonene Heterocycles (e.g., oxaspiro[3.5]nonene)

The incorporation of heteroatoms into the spiro[3.5]nonene framework gives rise to heterocyclic analogues with unique chemical and physical properties. The synthesis of such compounds is an active area of research, driven by the potential for novel biological activities and applications in materials science.

One notable example is the synthesis of oxaspiro[3.5]nonene derivatives. The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, represents a viable route to spirocyclic oxetanes. rsc.org This methodology could potentially be applied to suitable precursors to construct the oxaspiro[3.5]nonene core.

Furthermore, the synthesis of other heterocyclic spiro[3.5]nonanes has been reported. For instance, 7-Oxa-2-azaspiro[3.5]nonane is a known compound listed in chemical databases, indicating that synthetic routes to nitrogen- and oxygen-containing spiro[3.5]nonane systems have been established. Reviews on the synthesis of spiro heterocyclic steroids also highlight various strategies for constructing spiro-fused heterocyclic rings, which could be adapted for the synthesis of non-steroidal spiro[3.5]nonene heterocycles. nih.govnih.gov The reactivity of these heterocyclic analogues is expected to be influenced by the nature and position of the heteroatom(s), offering opportunities for further chemical diversification.

Isolation and Characterization of Naturally Occurring Spiro[3.5]nonene-Related Compounds

Nature provides a rich source of complex and structurally diverse molecules, including those with spirocyclic frameworks. While direct natural sources of this compound have not been reported, related spiro[3.5]nonane structures have been identified in natural products.

A significant example is cleroindicin A , an achiral 1-oxaspiro[3.5]nonan-7-ol derivative isolated from the fungus Clerodendrum japonicum. The discovery and characterization of such compounds underscore the existence of biosynthetic pathways capable of assembling the spiro[3.5]nonane skeleton. The study of these natural products and their biosynthetic origins can provide valuable insights for the development of synthetic strategies towards novel spiro[3.5]nonene derivatives.

The broader class of spiro compounds is well-represented in nature. rsc.org For instance, spirovetivanes, which are sesquiterpenes with a spiro[4.5]decane core, have been isolated from various plant sources. rsc.org The study of these and other naturally occurring spirocycles continues to inspire the synthesis of new analogues with potential biological activity.

Structure-Reactivity Relationship Studies of Spiro[3.5]nonene Derivatives in Organic Transformations

Understanding the relationship between the three-dimensional structure of spiro[3.5]nonene derivatives and their reactivity is crucial for their effective utilization in organic synthesis. The rigid and defined geometry of the spirocyclic system can impart unique stereoelectronic properties that influence the outcome of chemical reactions.

While specific structure-reactivity studies on this compound derivatives are not extensively documented, research on other spirocyclic systems provides a foundation for this area. For example, a study on the synthesis of a novel spiro compound through a spontaneous dimerization reaction highlighted how the electronic properties of substituents can drive the formation of the spirocyclic framework. mdpi.com

The reactivity of the double bonds in this compound would be a key area for such studies. The facial selectivity of reactions at the exocyclic and endocyclic double bonds, influenced by the steric hindrance of the spirocyclic core, would be of particular interest. Furthermore, the introduction of functional groups at various positions on the rings would allow for a systematic investigation of their electronic and steric effects on the reactivity of the molecule in various transformations, such as cycloadditions, rearrangements, and fragmentations. Such studies are essential for unlocking the full potential of spiro[3.5]nonene derivatives as versatile building blocks in organic synthesis.

Advanced Applications of 1 Methylidenespiro 3.5 Non 6 Ene in Organic Synthesis Research

1-Methylidenespiro[3.5]non-6-ene as a Key Building Block for Complex Molecules

The spiro[3.5]nonane core is a key structural motif in a variety of complex natural products and pharmacologically active compounds. This compound serves as an invaluable building block for accessing these intricate molecular scaffolds. The presence of two double bonds allows for a stepwise and selective functionalization, enabling the introduction of multiple stereocenters and diverse functional groups.

The exocyclic methylidene group can readily participate in reactions such as hydroboration-oxidation, epoxidation, and ozonolysis, providing access to hydroxylated and carbonylated derivatives at the spirocyclic core. The endocyclic double bond within the cyclohexene (B86901) ring is a classic dienophile and can undergo a plethora of cycloaddition reactions, most notably the Diels-Alder reaction, to construct bicyclic and polycyclic systems. pressbooks.publibretexts.org The differential reactivity of the two double bonds allows for orthogonal synthetic strategies, where one double bond can be manipulated while the other remains intact for subsequent transformations. This controlled reactivity is crucial in the multi-step synthesis of complex target molecules.

For instance, the synthesis of intricate spirocyclic systems often relies on the strategic annulation of rings. The spiroannelation process, a key step in the synthesis of some sesquiterpenes, can be conceptually adapted from methodologies used to create similar spirocyclic frameworks. tandfonline.com The ability to functionalize the six-membered ring of this compound, for example through allylic oxidation or dihydroxylation, and then elaborate the exocyclic methylene (B1212753) group, provides a powerful and flexible approach to a wide range of complex molecular structures.

Utilization in Total Synthesis of Spirocyclic Natural Products

Spirocyclic moieties are prevalent in a wide array of natural products, exhibiting diverse biological activities. researchgate.net The spiro[4.5]decane skeleton, for example, is the core of the vetispirane sesquiterpenoids, such as β-vetivone. tandfonline.comrsc.orgacs.orgdatapdf.com While not a direct precursor, the synthetic strategies developed for these natural products often involve the creation of spirocyclic intermediates that share structural similarities with this compound. The insights gained from these total syntheses can be applied to the utilization of our target compound as a versatile starting material.

The synthesis of β-vetivone, for example, has been achieved through various routes that often feature a key spiroannelation step to construct the spiro[4.5]decane core. tandfonline.com A hypothetical retrosynthetic analysis of a spiro[3.5]nonane-containing natural product could envision this compound as a key intermediate. The cyclohexene ring could be elaborated through Diels-Alder reactions or other pericyclic processes to build additional rings, while the exocyclic double bond could be used as a handle for side-chain installation or further functionalization.

The table below illustrates some spirocyclic natural products and the key synthetic strategies employed in their synthesis, which could be conceptually applied to transformations of this compound.

Natural ProductCore Spirocyclic SystemKey Synthetic Strategies
β-VetivoneSpiro[4.5]decaneSpiroannelation, Michael-Aldol condensation
AgarospirolSpiro[4.5]decaneStereospecific synthesis from acetal (B89532) precursors
SpiroindimicinsSpiro[5.5] or Spiro[5.6] ring systemsBiomimetic oxidative dimerization, Regioselective spirocyclization

Development of Novel Synthetic Methodologies through Transformations of this compound

The unique reactivity of this compound makes it an ideal platform for the development of novel synthetic methodologies. The strained four-membered ring and the presence of two reactive π-systems invite exploration into various chemical transformations.

Diels-Alder Reactions: The endocyclic double bond of the cyclohexene ring is a competent dienophile in Diels-Alder reactions. pressbooks.publibretexts.org By reacting this compound with a variety of dienes, a diverse range of polycyclic spiro-compounds can be synthesized in a single step. researchgate.netrsc.org The stereoselectivity of these reactions can be influenced by the choice of diene and reaction conditions, providing access to a rich library of complex scaffolds.

Wittig-type Reactions: The synthesis of the exocyclic methylidene group itself can be achieved via a Wittig reaction or a Horner-Wadsworth-Emmons olefination of a corresponding spirocyclic ketone. researchgate.net Intramolecular versions of these reactions are powerful tools for the construction of cyclic systems and could be employed in the synthesis of derivatives of this compound. researchgate.net

Metathesis Reactions: The olefinic moieties in this compound are potential substrates for various metathesis reactions. wikipedia.org Ring-closing metathesis (RCM) could be envisioned in derivatives of this compound to form additional ring systems. Cross-metathesis (CM) with other olefins offers a route to introduce a wide variety of substituents on either the exocyclic or endocyclic position, further expanding its synthetic utility. organic-chemistry.org

The following table summarizes potential transformations of this compound and the resulting structural motifs.

Reaction TypeReactive SitePotential Products
Diels-Alder ReactionEndocyclic C=CPolycyclic spiro-compounds
EpoxidationExocyclic or Endocyclic C=CSpiro-epoxides
Hydroboration-OxidationExocyclic or Endocyclic C=CSpiro-alcohols
Ring-Opening MetathesisEndocyclic C=C (in polymer context)Functionalized polymers
Cross-MetathesisExocyclic or Endocyclic C=CSubstituted spiro-alkenes

Precursor for Advanced Materials and Specialty Chemicals Research

The inherent strain in the four-membered ring of this compound, coupled with the presence of a polymerizable double bond in the six-membered ring, makes it a promising monomer for Ring-Opening Metathesis Polymerization (ROMP). wikipedia.orgnsf.gov ROMP is a powerful technique for the synthesis of polymers with well-defined structures and functionalities. The polymerization of this compound could lead to novel polymers with spirocyclic units regularly incorporated into the polymer backbone.

These spirocyclic polymers are expected to possess unique physical and chemical properties, such as high thermal stability, altered solubility, and specific mechanical characteristics, due to the rigid and three-dimensional nature of the spiro-center. The exocyclic methylidene group could either be preserved during polymerization for post-polymerization modification or could also potentially participate in polymerization depending on the catalyst and conditions used.

Furthermore, the derivatives of this compound could find applications as specialty chemicals. For instance, its fragrance properties could be of interest, as many spirocyclic compounds are known for their unique olfactory characteristics. researchgate.net The functionalized derivatives could also serve as chiral ligands in asymmetric catalysis or as building blocks for organic light-emitting diodes (OLEDs) and other advanced materials.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

Key research objectives include:

Domino and Multicomponent Reactions: Designing cascade reactions where multiple bond-forming events occur in a single operation from simple precursors could provide highly efficient access to the spiro[3.5]nonene core. nih.gov A hypothetical approach could involve an intramolecular [4+2] cycloaddition of a precursor containing both a diene and a cyclobutyl-dienophile.

Catalytic Methods: The use of catalytic, rather than stoichiometric, reagents minimizes waste and allows for milder reaction conditions. numberanalytics.com Exploring catalytic cycloadditions, C-H activation, or metathesis reactions could yield novel and sustainable routes to this scaffold.

Table 1: Comparison of Hypothetical Synthetic Approaches to a Spiro[3.5]nonene Core

ApproachDescriptionAdvantagesDisadvantagesAtom Economy
Linear Synthesis Stepwise construction of each ring followed by spirocyclization and functional group manipulation.Conceptually straightforward.Multiple steps, low overall yield, significant waste.Low
Convergent Synthesis Independent synthesis of the four- and six-membered ring precursors, followed by a coupling reaction.Potentially higher overall yield than linear routes.Still requires multiple steps and purification of intermediates.Moderate
Domino Reaction A single transformation that creates the bicyclic system from an acyclic precursor in one pot.High step-economy, reduced waste, operational simplicity.Requires careful design of the precursor and reaction conditions.High

Exploration of Unprecedented Reactivity Patterns and Rearrangements

The presence of a strained cyclobutane (B1203170) ring fused to a cyclohexene (B86901) makes 1-Methylidenespiro[3.5]non-6-ene a candidate for discovering novel chemical transformations. Strained molecules often exhibit unusual reactivity, providing access to complex molecular architectures that are otherwise difficult to obtain. nih.govassociationofresearch.org

Future investigations should focus on:

Strain-Release Reactions: The inherent ring strain of the cyclobutane moiety could be harnessed to drive selective ring-opening or ring-expansion reactions, leading to novel carbocyclic or heterocyclic systems.

Thermal and Photochemical Rearrangements: Systems with similar structural motifs, such as spiro[2.4]hepta-1,4,6-trienes, are known to undergo fascinating thermal rearrangements. uc.edu Investigating the behavior of this compound under thermal or photochemical conditions could reveal novel sigmatropic shifts or electrocyclizations.

Transition Metal Catalysis: The two distinct double bonds (endocyclic and exocyclic) offer multiple sites for selective functionalization using transition metal catalysts. This could lead to complex transformations, such as the palladium-mediated rearrangements seen in other spirocyclic systems. researchgate.net

Table 2: Potential Reaction Classes for Exploration

Reaction ClassPotential OutcomeDriving Force
Ring-Opening PolymerizationFormation of functional polymers.Release of cyclobutane ring strain.
Vinylcyclobutane RearrangementIsomerization to larger ring systems.Thermally or catalytically induced strain release.
Diels-Alder ReactionFormation of polycyclic systems from the cyclohexene diene.Standard pericyclic reactivity.
Ene ReactionFunctionalization adjacent to the double bonds.Reactivity of allylic positions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of complex synthetic sequences from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency. spirochem.com For a novel scaffold like this compound, flow chemistry could be a transformative enabling technology. nih.govsyrris.com

Key opportunities in this area include:

Enhanced Safety: Reactions involving high temperatures, pressures, or hazardous intermediates can be performed more safely in the small, controlled environment of a flow reactor.

Scalability: Scaling up a synthesis in a flow system is often more straightforward than in batch, facilitating the production of larger quantities for further study. africacommons.net

Automated Library Synthesis: Integrating flow reactors with automated synthesis platforms would allow for the rapid generation of a library of spiro[3.5]nonene derivatives. nih.govsigmaaldrich.com This would accelerate the exploration of structure-activity relationships for applications in medicinal chemistry. youtube.com

Table 3: Comparison of Batch vs. Automated Flow Synthesis for a Derivative Library

FeatureTraditional Batch SynthesisAutomated Flow Synthesis
Process Manual, sequential reactions in flasks.Continuous, automated process in reactors.
Scalability Difficult; requires larger vessels and reinvestigation of conditions.Simpler; achieved by running the system for a longer duration.
Safety Higher risk with hazardous reagents or exothermic reactions.Inherently safer due to small reaction volumes and better heat transfer.
Throughput Low; one compound at a time.High; can generate a library of compounds sequentially and automatically.
Data Generation Slow and labor-intensive.Rapid; can be integrated with online analysis.

Advanced Computational Design of Novel Spiro[3.5]nonene-based Architectures

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized in the lab. For an unexplored molecule like this compound, in silico methods can guide synthetic efforts and help to prioritize research targets. acs.org

Future computational studies could focus on:

Predicting Stability and Strain: Calculating the strain energy and thermodynamic stability of the scaffold can help to anticipate its reactivity.

Mapping Reaction Pathways: Using methods like Density Functional Theory (DFT) to model potential reaction mechanisms can identify the most feasible synthetic routes and predict the outcomes of unexplored reactions. researchgate.netrsc.org

Virtual Screening: Designing virtual libraries of spiro[3.5]nonene derivatives and computationally screening them for desired properties (e.g., binding to a biological target) can focus synthetic efforts on the most promising candidates.

Table 4: Properties of this compound Amenable to Computational Prediction

PropertyComputational MethodImportance
3D Geometry and Conformation Molecular Mechanics, DFTUnderstanding the molecule's shape and steric profile.
Strain Energy DFT, Ab initio methodsPredicting reactivity and thermodynamic stability.
NMR/IR Spectra DFTAiding in characterization and identification of the synthesized compound.
Reaction Barriers DFT (Transition State Search)Assessing the feasibility of proposed synthetic steps and rearrangements.
Frontier Molecular Orbitals DFTPredicting reactivity in pericyclic reactions.

Expanding the Chemical Space of Spiro[3.5]nonene Scaffolds

A central goal in modern drug discovery is the exploration of new regions of chemical space. researchgate.net Spirocyclic scaffolds are particularly valuable in this regard due to their inherent three-dimensionality. nih.govresearchgate.net The this compound framework represents a novel and underexplored scaffold that could serve as a starting point for building diverse molecular libraries. nih.gov

Strategies for expanding the chemical space include:

Orthogonal Functionalization: The scaffold offers multiple, chemically distinct sites for modification, including the exocyclic and endocyclic double bonds, as well as the sp3-hybridized carbon atoms of the rings. Developing selective reactions for each of these sites would allow for systematic structural diversification.

Bioisosteric Replacement: In a medicinal chemistry context, the spiro[3.5]nonene core could be explored as a bioisostere for other, more common ring systems, potentially leading to improved pharmacological properties such as solubility or metabolic stability. tandfonline.com

Scaffold Hopping: Using the spiro[3.5]nonene framework as a foundation, further complexity can be introduced by fusing additional rings or building more elaborate structures upon it.

Table 5: Potential Diversification Points on the this compound Scaffold

PositionType of UnsaturationPotential Functionalization Reactions
C1=CH2 Exocyclic AlkeneOzonolysis, dihydroxylation, epoxidation, hydrogenation, radical addition.
C6=C7 Endocyclic AlkeneEpoxidation, Diels-Alder reaction, cyclopropanation, hydrogenation.
C2, C3, C5 Saturated CH2 (Cyclobutane)C-H activation, radical halogenation.
C8, C9 Saturated CH2 (Cyclohexene)C-H activation, radical halogenation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.